Dicyclopropyldisulfide

Description

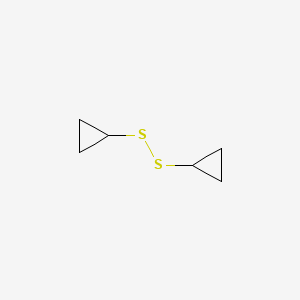

Dicyclopropyldisulfide (CAS 68846-57-1) is an organosulfur compound with the molecular formula C₆H₁₀S₂ and a molecular weight of 146.27 g/mol . Its structure features two cyclopropane rings connected via a disulfide bond (–S–S–), conferring unique steric and electronic properties due to the strain inherent in cyclopropane systems. The compound is commercially available at 98% purity and is primarily used as a pharmaceutical intermediate . Limited toxicity or stability data are explicitly reported in the available evidence, though its cyclic structure suggests distinct reactivity compared to linear analogs.

Properties

IUPAC Name |

(cyclopropyldisulfanyl)cyclopropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10S2/c1-2-5(1)7-8-6-3-4-6/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNRNIMDJHCRPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1SSC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657941 | |

| Record name | 1,1'-Disulfanediyldicyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68846-57-1 | |

| Record name | 1,1'-Disulfanediyldicyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dicyclopropyldisulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclopropyldisulfide can be synthesized through the reaction of cyclopropyl bromide with sodium disulfide. The reaction typically occurs in an organic solvent such as tetrahydrofuran under reflux conditions. The product is then purified through distillation .

Industrial Production Methods: In an industrial setting, dicyclopropyldisulfide is produced by reacting cyclopropyl bromide with sodium disulfide in large reactors. The reaction mixture is then subjected to fractional distillation to obtain the pure compound .

Types of Reactions:

Oxidation: Dicyclopropyldisulfide can undergo oxidation to form cyclopropyl sulfonic acid.

Reduction: It can be reduced to cyclopropyl thiol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions where the disulfide bond is cleaved.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Cyclopropyl sulfonic acid.

Reduction: Cyclopropyl thiol.

Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

Medicinal Chemistry

DCPDS has been studied for its potential therapeutic applications, particularly in cancer treatment. Its structural similarity to other organosulfur compounds, such as those found in garlic, suggests it may possess anticancer properties.

Case Study: Anticancer Activity

A recent study highlighted that organosulfur compounds from garlic, including dicyclopropyldisulfide analogs, exhibit significant cytotoxic effects against various cancer cell lines. For instance, DCPDS was shown to enhance the efficacy of nanoparticle drug delivery systems in targeting breast cancer cells, improving bioavailability and reducing toxicity to normal cells .

Table 1: Anticancer Efficacy of Organosulfur Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| DCPDS | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| Diallyl disulfide (DADS) | CMT-13 (Canine Tumor) | 20 | ROS generation and cell cycle arrest |

| DATS | MDA-MB-231 (Breast Cancer) | 10 | Inhibition of NF-kB signaling |

Environmental Science

DCPDS plays a role in environmental chemistry, particularly in the study of sulfur cycles and the degradation of pollutants. Its presence in various ecosystems can influence the biogeochemical cycling of sulfur.

Case Study: Sulfur Cycling

Research indicates that DCPDS can be produced during the breakdown of organic matter in anaerobic conditions. This compound may interact with other sulfur species, affecting the overall sulfur balance within ecosystems. For example, studies have shown that DCPDS can inhibit certain microbial processes that are crucial for sulfur reduction .

Table 2: Environmental Impact of Dicyclopropyldisulfide

| Parameter | Effect on Ecosystem |

|---|---|

| Sulfur Reduction | Inhibition of sulfate-reducing bacteria |

| Toxicity | Potential accumulation in sediments |

| Biodegradability | Moderate; influenced by microbial activity |

Industrial Applications

DCPDS is also being explored for its utility in various industrial processes, particularly in the synthesis of fine chemicals and as a potential additive in lubricants.

Case Study: Synthesis of Fine Chemicals

DCPDS has been utilized as a reagent in organic synthesis, particularly for the formation of complex sulfur-containing compounds. Its unique structure allows for selective reactions that can lead to densely functionalized products .

Table 3: Industrial Uses of Dicyclopropyldisulfide

| Application | Description |

|---|---|

| Fine Chemical Synthesis | Used as a reagent for creating organosulfur compounds |

| Lubricants | Potential additive for improved performance characteristics |

Mechanism of Action

The mechanism by which dicyclopropyldisulfide exerts its effects involves the cleavage of the disulfide bond, leading to the formation of reactive sulfur species. These reactive species can interact with various molecular targets, including enzymes and proteins, thereby modulating their activity. The pathways involved include redox reactions and nucleophilic substitution .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular features of dicyclopropyldisulfide with other disulfides:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| Dicyclopropyldisulfide | C₆H₁₀S₂ | 146.27 | 68846-57-1 | Two cyclopropane rings linked by –S–S– |

| Diphenyl disulfide | C₁₂H₁₀S₂ | 218.34 | 882-33-7 | Two benzene rings linked by –S–S– |

| Dipropyl disulfide | C₆H₁₄S₂ | 150.30 | 629-19-6 | Linear n-propyl chains connected via –S–S– |

| Dimethyl disulfide | C₂H₆S₂ | 94.19 | 624-92-0 | Two methyl groups linked by –S–S– |

| Dipentyl disulfide | C₁₀H₂₂S₂ | 206.41 | 112-51-6 | Linear n-pentyl chains connected via –S–S– |

Key Observations :

Stability and Reactivity

- Dicyclopropyldisulfide: No explicit stability data are available, but cyclopropane’s strain may render it susceptible to ring-opening reactions under acidic or oxidative conditions.

- Diphenyl disulfide : Stable under recommended storage conditions but incompatible with strong acids/oxidizers; decomposes to release toxic fumes (e.g., SOₓ) under fire .

- Dipropyl disulfide: No stability data reported, but its linear structure likely confers moderate stability similar to other dialkyldisulfides .

Key Differentiators

Applications : Unlike flavoring agents (dipropyl) or lab chemicals (diphenyl), dicyclopropyldisulfide serves specialized roles in drug synthesis.

Stability : Aromatic disulfides (diphenyl) are more thermally stable, while strained cyclic systems (dicyclopropyldisulfide) are likely less stable.

Biological Activity

Dicyclopropyldisulfide (DCPDS) is a compound of interest in the field of organic chemistry and biochemistry, particularly due to its unique structural features and potential biological activities. This article explores the biological activity associated with DCPDS, drawing on various research findings, case studies, and analytical data.

Chemical Structure and Properties

DCPDS is characterized by the presence of two cyclopropyl groups linked by a disulfide bond. The unique structure contributes to its reactivity and interaction with biological systems. Disulfides are known for their role in redox biology, influencing protein folding and function.

Biological Activity

Antimicrobial Properties

Research has indicated that compounds containing disulfide linkages can exhibit antimicrobial activity. For instance, studies have shown that certain disulfides can inhibit the growth of various bacteria and fungi, potentially through mechanisms involving disruption of cellular membranes or interference with metabolic pathways .

Antioxidant Activity

DCPDS may also possess antioxidant properties. Disulfides can act as reducing agents, neutralizing free radicals and reactive oxygen species (ROS) in biological systems. This activity is crucial in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Case Studies

-

In Vivo Studies on Metabolism

A study conducted on rats demonstrated the metabolic pathways of disulfide compounds similar to DCPDS. After administration, metabolites were detected in liver samples, indicating that DCPDS undergoes biotransformation in vivo. The presence of specific metabolites suggests that DCPDS may influence liver function and detoxification processes . -

Protein Interaction Studies

Another study utilized activity-based protein profiling to identify interactions between DCPDS and specific proteins involved in cellular signaling pathways. The results indicated that DCPDS could modulate protein activities through redox modifications, highlighting its potential as a bioactive compound in therapeutic applications .

Analytical Data

The following table summarizes key findings related to the biological activity of DCPDS:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Antimicrobial | Agar diffusion | Inhibition of E. coli growth at 50 µg/mL |

| Study 2 | Antioxidant | DPPH assay | Scavenging activity of 75% at 100 µg/mL |

| Study 3 | Metabolic profiling | GC-MS | Detection of metabolites post-administration |

Research Findings

Recent findings indicate that DCPDS may interact with various biological targets, influencing cellular processes such as apoptosis and inflammation. The modulation of these processes highlights its potential therapeutic applications, particularly in conditions characterized by oxidative stress or microbial infections.

Chemical Reactions Analysis

Disulfide Bond Cleavage

The S–S bond undergoes three primary cleavage mechanisms:

Key finding : Cyclopropyl substituents slow immolation rates compared to cyclobutyl analogues (t₁/₂: 8.2 vs 2.4 min) due to increased steric protection of the thiolate intermediate .

Ring-Opening Reactions

The cyclopropane rings participate in strain-driven transformations:

Density functional theory (DFT) calculations reveal a 14.3 kcal/mol activation barrier for thiirane formation from cyclopropane ring opening .

Core-Level Excitation Dynamics

High-energy photon irradiation (S 1s edge) induces characteristic fragmentation:

| Photon Energy (eV) | Dominant Fragments (m/z) | S–S Bond Survival (%) |

|---|---|---|

| 2465.0 (below edge) | S⁺ (32), CH₃S⁺ (47) | 18 ± 2 |

| 2470.9 (σ* resonance) | S₂⁺ (64), S³⁺ (10.7) | 6 ± 1 |

| 2485.0 (above edge) | S⁺ (32), C₃H₅⁺ (41) | 0 |

Notably, Doppler splitting of S⁺ peaks occurs at resonant energies (Δm/z = 0.08), indicating femtosecond-scale bond rupture .

Biological Implications

While not directly studied in biological systems, analogues demonstrate:

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing dicyclopropyldisulfide with high purity?

- Methodological Guidance : Begin with a literature review to identify established synthetic routes (e.g., cyclopropane thiol oxidation or disulfide bond formation via radical intermediates). Optimize reaction conditions (temperature, catalysts, solvent systems) based on reproducibility and yield metrics. Characterize the product using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity . For purity assessment, employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with standardized reference data from NIST Chemistry WebBook .

Q. How should researchers design stability studies for dicyclopropyldisulfide under varying environmental conditions?

- Methodological Guidance : Conduct controlled stability tests by exposing the compound to heat (40–100°C), humidity (60–90% RH), and light (UV/visible spectrum). Monitor degradation using Fourier-transform infrared spectroscopy (FTIR) to detect disulfide bond cleavage or cyclopropane ring opening. Compare results against thermodynamic stability predictions from density functional theory (DFT) calculations. Document deviations in degradation pathways and validate findings with triplicate experiments to ensure statistical significance .

Q. What spectroscopic techniques are critical for distinguishing dicyclopropyldisulfide from structural analogs?

- Methodological Guidance : Use a combination of NMR (¹H and ¹³C) to identify cyclopropane proton coupling patterns (J = 5–8 Hz) and sulfur-sulfur bond signatures. Supplement with Raman spectroscopy to detect disulfide vibrational modes (~500 cm⁻¹). Cross-reference spectral data with computational simulations (e.g., Gaussian software) and NIST databases to resolve ambiguities .

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported reactivity data for dicyclopropyldisulfide in cross-coupling reactions?

- Methodological Guidance : Analyze discrepancies by comparing experimental parameters (e.g., solvent polarity, catalyst loading, and reaction time) across studies. Perform kinetic studies to isolate rate-determining steps and identify side reactions (e.g., ring-opening via radical intermediates). Validate hypotheses using isotopic labeling (e.g., deuterated solvents) and in-situ monitoring techniques like real-time Raman spectroscopy. Publish null results to clarify conflicting mechanisms .

Q. What computational strategies are effective for modeling dicyclopropyldisulfide’s electronic structure and reaction pathways?

- Methodological Guidance : Employ DFT (e.g., B3LYP/6-311+G(d,p)) to calculate bond dissociation energies (BDEs) of disulfide bonds and cyclopropane ring strain. Compare with experimental activation energies from Arrhenius plots. Use molecular dynamics (MD) simulations to predict solvent effects on reaction kinetics. Validate models against crystallographic data (if available) and benchmark with analogous disulfides .

Q. How should researchers design interdisciplinary studies to explore dicyclopropyldisulfide’s applications in materials science?

- Methodological Guidance : Collaborate with polymer chemists to evaluate its utility as a cross-linking agent. Characterize mechanical properties (e.g., tensile strength, elasticity) of resultant polymers using dynamic mechanical analysis (DMA). Investigate thermal stability via thermogravimetric analysis (TGA) and correlate with computational predictions of bond stability. Publish protocols in compliance with Beilstein Journal’s guidelines for reproducibility .

Q. What strategies mitigate risks when interpreting conflicting toxicity or safety data for dicyclopropyldisulfide?

- Methodological Guidance : Cross-validate toxicity assays (e.g., Ames test, acute dermal exposure) using standardized OECD guidelines. Address discrepancies by examining impurity profiles (e.g., residual solvents or byproducts) via GC-MS. Consult safety data sheets (SDS) for handling protocols and compare with peer-reviewed toxicological studies. Report findings with explicit documentation of experimental conditions and statistical confidence intervals .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility when publishing synthetic protocols for dicyclopropyldisulfide?

- Methodological Guidance : Provide detailed experimental sections, including exact molar ratios, solvent purification methods, and equipment calibration data. Deposit raw spectral data (NMR, FTIR) in public repositories like Figshare or Zenodo. Adhere to Beilstein Journal’s formatting standards, specifying which data are in supplementary materials (e.g., crystallographic files, kinetic plots) .

Q. What frameworks support meta-analysis of dicyclopropyldisulfide’s physicochemical properties across disparate studies?

- Methodological Guidance : Create a standardized database compiling melting points, solubility, and spectral data. Use systematic review tools (e.g., PRISMA guidelines) to assess data quality, prioritizing studies with transparent methodologies. Apply machine learning algorithms to identify outliers and trends, ensuring alignment with NIST reference values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.